![molecular formula C19H14N2O3S B2746765 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 888409-64-1](/img/structure/B2746765.png)
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide, also known as DMBOC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMBOC belongs to the family of chromene derivatives and has been found to exhibit a range of biological activities.
科学的研究の応用
Metabolism and Pharmacokinetics
- Research on compounds like "N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868)" focuses on understanding their metabolism and pharmacokinetics in humans. Such studies detail the absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for drug development and therapeutic application (Renzulli et al., 2011).
Oncological Applications
- Chemotherapeutic applications are a significant research area for similar compounds. For example, "Dimethyltriazenoimidazole carboxamide (DTIC)" has been evaluated for treating various cancers, including melanoma and carcinoid tumors. These studies explore the efficacy, dosing, and toxicity of such compounds in oncology, providing insights into their potential as cancer treatments (Bukowski et al., 1994).
Neurological Applications
- Another area of interest is the treatment of neurological conditions. For instance, research on the pharmacokinetics and metabolism of "N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624)" in rats and humans highlights the process of developing new anticonvulsant agents. Such studies are foundational for understanding how compounds behave in biological systems and their potential therapeutic benefits (Martin et al., 1997).
Metabolic Disease Treatment
- Compounds with similar structures have been investigated for treating metabolic diseases, such as the glucagonoma syndrome. Although not all treatments have been successful, these studies contribute to a broader understanding of potential therapeutic pathways and the challenges in treating complex conditions (Hallengren et al., 2009).
作用機序
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes are crucial in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound’s mode of action involves the suppression of the COX enzymes . By inhibiting these enzymes, the compound prevents the production of thromboxane, prostaglandins, and prostacyclin . This inhibition can lead to a decrease in inflammation, pain, and fever, which are typically mediated by these substances .
Biochemical Pathways
The compound affects the arachidonic acid pathway . This pathway is responsible for the production of various eicosanoids, including prostaglandins and thromboxanes, which play key roles in inflammation and pain signaling . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a reduction in the production of these inflammatory mediators .
Result of Action
The inhibition of the COX enzymes by this compound leads to a decrease in the production of prostaglandins and thromboxanes . This can result in a reduction of inflammation, pain, and fever . In addition, some compounds with similar structures have demonstrated anti-inflammatory activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target . .
特性
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c1-10-7-8-16-17(11(10)2)20-19(25-16)21-18(23)15-9-13(22)12-5-3-4-6-14(12)24-15/h3-9H,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGYBOICQSSNKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。